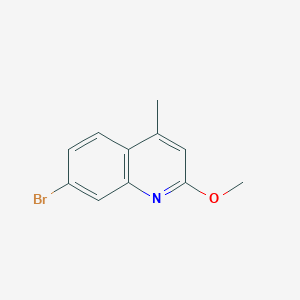

7-Bromo-2-methoxy-4-methylquinoline

説明

Overview of the Quinoline (B57606) Scaffold in Medicinal Chemistry Research

The quinoline ring system is a fundamental structural motif found in a wide array of natural products, most notably the cinchona alkaloids such as quinine, a historic antimalarial drug. nih.gov This natural precedent has inspired chemists to explore the synthetic space of quinoline derivatives, leading to the discovery of numerous compounds with significant pharmacological properties. nih.govnih.gov The inherent chemical properties of the quinoline nucleus, including its ability to undergo both electrophilic and nucleophilic substitution reactions, make it a highly adaptable scaffold for chemical modification. frontiersin.orgijresm.com This adaptability allows for the fine-tuning of its biological activity, a key aspect in the design and development of new therapeutic agents. nih.govnih.gov

The significance of the quinoline scaffold is underscored by its presence in a variety of approved drugs and clinical candidates. tandfonline.com Researchers have successfully developed quinoline-based compounds for a multitude of therapeutic areas, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral applications. nih.govtandfonline.com The ability of the quinoline core to interact with diverse biological targets is a testament to its structural versatility. nih.gov

Significance of Substituted Quinoline Derivatives in Contemporary Academic Investigations

The functionalization of the quinoline ring at its various positions has been a major focus of contemporary academic research. frontiersin.org By introducing different substituents onto the quinoline core, scientists can modulate the compound's physicochemical properties, such as solubility and lipophilicity, which in turn influences its pharmacokinetic and pharmacodynamic profiles. nih.gov This strategic substitution is a powerful tool for optimizing the efficacy and selectivity of quinoline-based compounds. nih.govfrontiersin.org

Academic investigations have demonstrated that the type and position of substituents on the quinoline ring can have a profound impact on its biological activity. For instance, the introduction of specific groups can enhance a compound's potency, alter its mechanism of action, or even impart entirely new therapeutic properties. frontiersin.orgresearchgate.net This has led to the development of a vast library of substituted quinoline derivatives, each with its own unique biological profile. nih.govresearchgate.net The ongoing exploration of these derivatives continues to yield novel insights into drug design and discovery. researchgate.net

Research Context for 7-Bromo-2-methoxy-4-methylquinoline within Heterocyclic Compound Studies

Within the broad landscape of heterocyclic compound studies, this compound represents a specific area of interest. The presence of a bromine atom at the 7-position, a methoxy (B1213986) group at the 2-position, and a methyl group at the 4-position creates a unique chemical entity with distinct properties. The synthesis of such substituted quinolones is a subject of research, often starting from substituted anilines. researchgate.net

The study of this particular compound and its analogs contributes to the broader understanding of structure-activity relationships (SAR) within the quinoline class. By systematically modifying the substituents at these positions, researchers can probe the specific interactions that govern the compound's biological effects. This methodical approach is crucial for the rational design of new and more effective quinoline-based molecules for various research applications.

Structure

3D Structure

特性

CAS番号 |

89446-53-7 |

|---|---|

分子式 |

C11H10BrNO |

分子量 |

252.11 g/mol |

IUPAC名 |

7-bromo-2-methoxy-4-methylquinoline |

InChI |

InChI=1S/C11H10BrNO/c1-7-5-11(14-2)13-10-6-8(12)3-4-9(7)10/h3-6H,1-2H3 |

InChIキー |

CIGLFVWFRKNNSC-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=NC2=C1C=CC(=C2)Br)OC |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 7-Bromo-2-methoxy-4-methylquinoline

The synthesis of this compound typically involves a multi-step process, beginning with the construction of a substituted quinoline (B57606) core, followed by specific functional group manipulations.

Bromination Strategies for Quinoline Precursors

The introduction of a bromine atom at the C7 position of the quinoline ring is a key step. This is often achieved through electrophilic aromatic substitution on a pre-existing 2-methoxy-4-methylquinoline (B83902) or a related precursor. The choice of brominating agent and reaction conditions is crucial to ensure regioselectivity, targeting the desired C7 position.

Recent studies have explored various bromination techniques for quinoline systems. For instance, the bromination of substituted 1,2,3,4-tetrahydroquinolines (THQs) has proven to be an effective method for functionalizing both rings of the quinoline core. nih.gov Subsequent aromatization can then yield the desired brominated quinoline. nih.gov

Nucleophilic Substitution Reactions for Methoxy (B1213986) Group Introduction (e.g., from 2-chloro-4-methyl-7-bromoquinoline)

A common and efficient route to introduce the methoxy group at the C2 position involves a nucleophilic substitution reaction. uci.edusydney.edu.au The starting material for this transformation is often 7-bromo-2-chloro-4-methylquinoline. chemsynthesis.comchemsynthesis.comsigmaaldrich.com The chloro group at the C2 position of the quinoline ring is susceptible to nucleophilic attack by a methoxide (B1231860) source, such as sodium methoxide.

The reactivity of chloroquinolines in nucleophilic substitution reactions is well-documented. researchgate.net The C4 position is also a potential site for nucleophilic attack, and the relative reactivity of the C2 and C4 positions can be influenced by the substituents present on the quinoline ring and the reaction conditions. researchgate.netmdpi.com In the case of 7-bromo-2-chloro-4-methylquinoline, the presence of the electron-withdrawing bromine atom and the chloro group activates the ring towards nucleophilic substitution.

Literature-Reported Synthesis Protocols

Specific protocols for the synthesis of related bromo- and methoxy-substituted quinolines have been reported. For example, the Doebner-Miller synthesis has been employed to prepare 7-bromo-2-methylquinoline (B1280046) from 3-bromoaniline (B18343) and paraldehyde (B1678423). echemi.comchemicalbook.com This intermediate could then potentially be converted to the target compound through subsequent methoxylation and other functional group manipulations.

Advanced Synthetic Approaches for Related Quinoline Derivatives

Beyond the classical methods, modern synthetic organic chemistry offers a range of powerful tools for the construction and functionalization of the quinoline core, which are applicable to the synthesis of this compound and its analogs.

Skraup Condensation and Modern Adaptations

The Skraup synthesis, a classic reaction for quinoline formation, involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgslideshare.netnumberanalytics.com This method, though established, can be harsh. Modern adaptations of the Skraup reaction and other named reactions for quinoline synthesis, such as the Combes, Doebner-von Miller, and Friedlander syntheses, offer milder conditions and greater substrate scope. organicreactions.orgiipseries.org These methods could be adapted for the synthesis of the 7-bromo-4-methylquinoline (B172763) core, which can then be further functionalized.

Metal-Catalyzed Coupling Reactions in Quinoline Functionalization

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized aromatic and heteroaromatic compounds, including quinolines. rsc.orgrsc.org Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are particularly powerful for introducing a wide variety of substituents onto the quinoline scaffold. nih.gov

For instance, palladium-catalyzed coupling reactions could be employed to introduce the methyl group or other functionalities at specific positions of a pre-brominated quinoline ring. nih.gov Furthermore, metal-catalyzed dehydrogenative N-heterocyclization reactions provide another modern avenue for quinoline synthesis. nih.gov These reactions often utilize ruthenium, rhodium, palladium, copper, or iridium catalysts to construct the quinoline ring from simpler starting materials. nih.gov The use of magnesiation followed by cross-coupling reactions also presents a regioselective method for functionalizing quinolines. acs.org

Ultrasound-Assisted Synthetic Methods

The application of ultrasound energy in organic synthesis, a field known as sonochemistry, has emerged as a powerful tool for accelerating reactions, improving yields, and promoting more environmentally benign chemical processes. While specific literature detailing the ultrasound-assisted synthesis of this compound is sparse, the synthesis of structurally related quinoline derivatives has been extensively improved through this technique. These methods offer significant advantages over conventional heating, including drastically reduced reaction times, milder reaction conditions, and often, higher product yields. nih.govnih.govnih.gov

Ultrasound-assisted organic synthesis relies on the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with transient high temperatures and pressures, leading to an enhancement of mass transfer and a significant acceleration of chemical reactions. researchgate.net

Several studies highlight the efficacy of sonochemistry in constructing the quinoline core and modifying its substituents. For instance, a rapid and efficient protocol for the O-alkylation of 2-methylquinolin-4-ols was developed using ultrasound irradiation. nih.govnih.gov This method, which could be applied to a precursor like 7-bromo-4-methylquinolin-2-ol to introduce the methoxy group, achieves the desired transformation in as little as 15 minutes in an open vessel system, yielding products with high purity. nih.govnih.govresearchgate.net Similarly, multicomponent reactions, which build complex molecules in a single step, are significantly enhanced by ultrasound. The synthesis of various quinoline derivatives has been achieved through three-component reactions under ultrasonic irradiation in water, a green solvent, showcasing the method's operational simplicity and efficiency. researchgate.netorientjchem.org

The table below summarizes findings from various ultrasound-assisted syntheses of related quinoline and heterocyclic compounds, illustrating the general advantages of this methodology.

Table 1: Examples of Ultrasound-Assisted Synthesis of Quinoline Derivatives and Related Heterocycles

| Product Type | Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 4-Alkoxy-6-methoxy-2-methylquinolines | 6-Methoxy-2-methylquinolin-4-ol, Benzyl bromides | K₂CO₃, DMF, Ultrasonic Probe | 15 min | 45–84% | nih.govnih.gov |

| 2-Substituted Quinolines | Aniline, Aldehydes, Ethyl 3,3-diethoxypropionate | SnCl₂·2H₂O, Water, 35 kHz Ultrasonic Bath | Not Specified | Good | researchgate.net |

| Piperidinyl-Quinoline Acylhydrazones | Quinoline-3-carbaldehydes, Aromatic acid hydrazides | Absolute Ethanol, Ultrasonic Bath | 4-6 min | Excellent | mdpi.com |

| Spiro[pyrano[3,2-c]quinoline-diones] | 4-hydroxy-2H-quinolone, Isatins, Malononitrile | Piperidine, Water, 50 °C Sonication | 5 min | 86% | orientjchem.org |

| Hybrid Quinoline-Imidazole Derivatives | Imidazole, Alkylating agents | Ultrasound Irradiation | Varies (shorter than thermal) | High | nih.gov |

| Quinolines from Isatin | Isatin, Ketones | Basic Ionic Liquid, Water, Ultrasound | Shorter than conventional | High | nih.gov |

These examples collectively demonstrate that ultrasound-assisted methods provide a green, efficient, and rapid pathway for the synthesis of complex quinolines. The significant reduction in reaction time and energy consumption makes it a highly attractive strategy for preparing compounds like this compound. nih.gov

Strategies for Introducing Diverse Substituents on the Quinoline Ring

The structure of this compound offers multiple sites for chemical modification, allowing for the introduction of diverse substituents to create a library of new compounds. The primary handles for functionalization are the bromine atom at the C-7 position, the methoxy group at C-2, and to a lesser extent, the methyl group at C-4 and the quinoline ring itself.

Functionalization via the C-7 Bromo Group: The bromine atom is the most versatile handle for introducing structural diversity. It is an ideal substrate for a wide array of metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to introduce new aryl, heteroaryl, or alkyl groups.

Heck Coupling: Reaction with alkenes under palladium catalysis to append vinyl groups.

Sonogashira Coupling: Palladium and copper-catalyzed reaction with terminal alkynes to form alkynylquinolines.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines (primary or secondary) to introduce substituted amino groups.

Stille Coupling: Palladium-catalyzed reaction with organostannanes.

Cyanation: Conversion of the bromo group to a nitrile (–CN) group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Modification of the C-2 Methoxy Group: The 2-methoxy group can also be a point of diversification.

Demethylation: Cleavage of the methyl ether, typically with strong acids like HBr or Lewis acids like BBr₃, yields the corresponding 7-bromo-4-methylquinolin-2(1H)-one.

Re-alkylation/Arylation: The resulting quinolone is a versatile intermediate. The oxygen atom can be re-alkylated with different alkyl halides to introduce new alkoxy groups. The nitrogen atom can also be alkylated.

Conversion to a Chloro Group: The quinolone can be treated with reagents like phosphorus oxychloride (POCl₃) to generate 7-bromo-2-chloro-4-methylquinoline. chemsynthesis.com This 2-chloro derivative is highly reactive toward nucleophilic substitution, allowing the introduction of amines, thiols, and other nucleophiles at the C-2 position.

Reactivity of the Quinoline Core and Methyl Group: While the existing substituents are primary handles, the quinoline ring itself can undergo further substitution.

Electrophilic Aromatic Substitution: The quinoline ring generally undergoes electrophilic substitution, such as nitration or sulfonation, on the benzene (B151609) ring portion, typically at the C-5 and C-8 positions. uop.edu.pk The presence of the existing bromo and methoxy groups will influence the position and feasibility of further electrophilic attack.

Methyl Group Functionalization: The C-4 methyl group has protons that can be abstracted by a strong base, allowing for condensation reactions with aldehydes or other electrophiles at this benzylic position.

The following table summarizes the key strategies for diversification.

Table 2: Strategies for Introducing Substituents on the Quinoline Ring

| Position | Functional Group | Reaction Type | Reagents/Catalysts | New Substituent |

|---|---|---|---|---|

| C-7 | Bromo | Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl, Alkyl |

| C-7 | Bromo | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Amino (NR₂) |

| C-7 | Bromo | Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, Base | Alkynyl |

| C-2 | Methoxy | Demethylation | HBr or BBr₃ | Hydroxy (forms quinolone) |

| C-2 (as Chloro) | Chloro | Nucleophilic Substitution | R₂NH, RSH, ROH | Amino, Thioether, Alkoxy |

| C-4 | Methyl | Condensation | Strong base, Aldehydes (R-CHO) | Substituted vinyl |

| C-5 / C-8 | C-H | Electrophilic Substitution | HNO₃/H₂SO₄ | Nitro (NO₂) |

Mechanistic Investigations of Synthesis Reactions

The synthesis of the this compound scaffold can be understood by examining the mechanisms of classical named reactions for quinoline synthesis. The core ring system is a 2,4,7-trisubstituted quinoline. Its formation likely proceeds via a pathway analogous to the Combes or Doebner-von Miller synthesis, followed by functional group manipulation to install the methoxy group.

Combes Synthesis Mechanism: A highly plausible route for forming the 2,4-disubstituted quinoline core is the Combes synthesis. wikipedia.orgiipseries.org This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone. To form the 7-bromo-4-methylquinoline skeleton, 3-bromoaniline would be reacted with pentane-2,4-dione (acetylacetone).

The mechanism proceeds through several key steps:

Schiff Base Formation: The reaction initiates with the nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of the β-diketone. This is followed by dehydration to form a Schiff base (imine) intermediate. The reaction is typically catalyzed by acid, which protonates a carbonyl oxygen to activate it for attack. wikipedia.org

Enamine Tautomerization: The Schiff base tautomerizes to the more stable conjugated enamine.

Annulation (Ring Closure): In the presence of a strong acid catalyst (e.g., concentrated H₂SO₄), the enamine undergoes an intramolecular electrophilic aromatic substitution. The electron-rich enamine ring attacks the activated benzene ring of the aniline moiety. This cyclization is the rate-determining step of the reaction. wikipedia.org

Dehydration: The resulting cyclic intermediate is then protonated at the hydroxyl group, which is subsequently eliminated as a water molecule to generate the fully aromatic quinoline ring system. wikipedia.org

Doebner-von Miller Reaction Mechanism: Another relevant pathway is the Doebner-von Miller synthesis. A known synthesis for the closely related 7-bromo-2-methylquinoline uses 3-bromoaniline and paraldehyde (a trimer of acetaldehyde) under acidic conditions. echemi.com This reaction involves the in-situ formation of an α,β-unsaturated aldehyde (crotonaldehyde from acetaldehyde).

The mechanism is generally understood as:

Michael Addition: The aniline (3-bromoaniline) undergoes a conjugate (Michael) addition to the α,β-unsaturated carbonyl compound. uop.edu.pkpharmaguideline.com

Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization via attack of the aniline ring onto a carbonyl or imine intermediate. This is followed by dehydration.

Oxidation: The resulting dihydroquinoline intermediate is oxidized to the aromatic quinoline. In many procedures, an oxidizing agent is added, though sometimes other components in the reaction mixture serve this role. uop.edu.pk

Installation of the 2-Methoxy Group: Following the formation of the 7-bromo-4-methylquinoline core, the 2-methoxy group is typically installed. A common route involves the synthesis of the corresponding 7-bromo-4-methylquinolin-2(1H)-one. This intermediate can be formed via several routes, including the Conrad-Limpach synthesis. Subsequently, the quinolone is O-methylated using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The mechanism is a standard Williamson ether synthesis, a nucleophilic substitution (Sₙ2) reaction where the oxygen anion of the quinolone attacks the methylating agent.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and dynamics of a molecule. For 7-Bromo-2-methoxy-4-methylquinoline, ¹H and ¹³C NMR are fundamental for establishing the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal is influenced by the local electronic environment, while the multiplicity (singlet, doublet, triplet, etc.) arises from spin-spin coupling with neighboring protons, providing crucial information about the proximity of different proton groups. The integration of each signal corresponds to the number of protons it represents.

Based on the structure, the anticipated ¹H NMR spectrum in a solvent like CDCl₃ would feature:

A singlet for the methyl group (C4-CH₃).

A singlet for the methoxy (B1213986) group (C2-OCH₃).

Signals for the aromatic protons on the quinoline (B57606) ring system. The protons at positions 3, 5, 6, and 8 would each produce a distinct signal. The coupling patterns (e.g., doublets, doublet of doublets) and coupling constants (J values) would be critical in assigning each signal to its specific position on the ring. For instance, the proton at C3 would likely appear as a singlet, while the protons on the benzene (B151609) ring (H5, H6, and H8) would show coupling to each other.

A hypothetical data table for the expected ¹H NMR signals is presented below:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~2.5 | s | - | 3H | C4-CH₃ |

| ~4.0 | s | - | 3H | C2-OCH₃ |

| ~6.8 | s | - | 1H | H-3 |

| ~7.5 | dd | J = 8.8, 2.0 | 1H | H-6 |

| ~7.8 | d | J = 8.8 | 1H | H-5 |

| ~8.1 | d | J = 2.0 | 1H | H-8 |

Note: The chemical shifts and coupling constants are estimates based on related structures and may vary in an actual experimental spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

For this compound, one would expect to observe 11 distinct signals in the ¹³C NMR spectrum, corresponding to the 11 carbon atoms in the molecule. The expected chemical shift ranges would be:

Alkyl carbons (methyl and methoxy) in the upfield region.

Aromatic and heteroaromatic carbons in the downfield region. The carbon atom attached to the bromine (C7) would be influenced by the halogen's electronegativity and heavy atom effect. The carbons attached to the nitrogen (C2 and C8a) and oxygen (C2) would also have characteristic chemical shifts.

An illustrative data table for the expected ¹³C NMR signals is provided below:

| Chemical Shift (δ, ppm) | Assignment |

| ~18.0 | C4-CH₃ |

| ~53.0 | C2-OCH₃ |

| ~115.0 | C-3 |

| ~120.0 | C-4a |

| ~121.0 | C-7 |

| ~125.0 | C-5 |

| ~128.0 | C-6 |

| ~130.0 | C-8 |

| ~148.0 | C-4 |

| ~149.0 | C-8a |

| ~162.0 | C-2 |

Note: These are estimated chemical shifts and would require experimental verification.

Two-Dimensional NMR Methodologies (e.g., HMQC, HMBC)

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. It would be used to unambiguously link each proton signal to its corresponding carbon signal, for example, confirming the assignments of the aromatic C-H pairs.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between carbons and protons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity of the entire molecule. For instance, correlations would be expected between the methyl protons (C4-CH₃) and the carbons at C3, C4, and C4a. Similarly, the methoxy protons would show correlations to the C2 carbon. These long-range correlations are instrumental in piecing together the quinoline ring system and confirming the positions of the substituents.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing a unique "fingerprint" for the compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display absorption bands corresponding to the stretching and bending vibrations of its various bonds and functional groups. Key expected absorptions include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching (from the methyl and methoxy groups) would be observed just below 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the quinoline ring system would result in a series of sharp bands in the 1600-1400 cm⁻¹ region.

C-O stretching: The C-O stretching of the methoxy group would likely produce a strong absorption band in the 1250-1000 cm⁻¹ range.

C-Br stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Out-of-plane C-H bending: The pattern of absorption bands in the 900-650 cm⁻¹ region can often provide information about the substitution pattern of the aromatic ring.

A table of expected characteristic FT-IR absorption bands is shown below:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch |

| 1620-1580 | Strong | C=N Stretch |

| 1550-1450 | Strong to Medium | Aromatic C=C Stretch |

| 1250-1200 | Strong | Asymmetric C-O-C Stretch |

| 1050-1000 | Strong | Symmetric C-O-C Stretch |

| ~850 | Strong | C-H Out-of-plane Bending |

| 600-500 | Medium to Weak | C-Br Stretch |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It detects vibrations that result in a change in the polarizability of the molecule. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the quinoline ring system and the C-Br bond. Expected prominent Raman signals would include:

Ring breathing modes: The symmetric expansion and contraction of the quinoline ring would give rise to a strong Raman signal.

Substituent-ring stretching: Vibrations involving the C-Br, C-CH₃, and C-OCH₃ bonds would also be Raman active.

A hypothetical table of significant Raman shifts is presented:

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~1600 | Strong | Aromatic Ring Stretching |

| ~1380 | Strong | Ring Breathing Mode |

| ~750 | Medium | C-Br Stretch |

| ~550 | Medium | Ring Deformation |

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of a compound with high precision. It also provides valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the parent ion, which allows for the unequivocal confirmation of its molecular formula. For this compound (C₁₁H₁₀BrNO), the theoretical monoisotopic mass is 250.99458 Da. uni.luuni.lu HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This level of accuracy distinguishes the compound from other chemical species with the same nominal mass. The technique often involves soft ionization methods, such as electrospray ionization (ESI), which keep the molecule intact. The data is typically presented as the mass-to-charge ratio (m/z) of various adducts.

Table 1: Predicted HRMS Adducts for C₁₁H₁₀BrNO Isomers This table presents predicted mass-to-charge ratios for different ionized forms (adducts) of a compound with the molecular formula C₁₁H₁₀BrNO, which are instrumental in its identification via High-Resolution Mass Spectrometry.

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 252.00186 |

| [M+Na]⁺ | 273.98380 |

| [M+K]⁺ | 289.95774 |

| [M+NH₄]⁺ | 269.02840 |

| Data derived from predicted values for isomers of this compound. uni.luuni.lu |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates the compound from a mixture based on its volatility and then detects it with a mass spectrometer. core.ac.uk In a GC-MS analysis of this compound, the compound would first travel through a capillary column, and its retention time would be recorded, providing a measure of its volatility.

Upon entering the mass spectrometer, the molecule is typically subjected to a high-energy electron beam (Electron Ionization, EI), causing it to fragment in a reproducible manner. The resulting mass spectrum displays the parent molecular ion peak (M⁺) and various fragment ions. The fragmentation pattern is a molecular fingerprint that helps to confirm the structure. For this compound, characteristic fragmentation would likely involve:

Loss of a methyl group (•CH₃): Resulting in a fragment at [M-15]⁺.

Loss of a methoxy group (•OCH₃): Resulting in a fragment at [M-31]⁺.

Loss of a bromine atom (•Br): Resulting in a fragment at [M-79]⁺ or [M-81]⁺, reflecting the two major isotopes of bromine.

The presence of isotopic peaks: A distinctive M+2 peak of nearly equal intensity to the M⁺ peak is a hallmark of a monobrominated compound. miamioh.edu

Analysis of these fragments allows researchers to piece together the molecular structure, confirming the presence and placement of the methyl, methoxy, and bromo substituents on the quinoline core. youtube.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the interaction of molecules with ultraviolet and visible light, providing information about the electronic transitions and photophysical properties of the compound.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength. For aromatic systems like this compound, the spectrum is dominated by π→π* transitions within the quinoline ring system. The specific wavelengths of maximum absorbance (λmax) are sensitive to the substituents on the aromatic core.

The quinoline scaffold itself has characteristic absorption bands. The introduction of a methoxy group (an auxochrome) and a bromine atom typically causes a bathochromic (red) shift, moving the absorption peaks to longer wavelengths compared to the unsubstituted quinoline. The final spectrum would present a unique signature based on the cumulative electronic effects of the bromo, methoxy, and methyl groups. The polarity of the solvent used for the analysis can also influence the position and intensity of these absorption bands. mdpi.com

Many quinoline derivatives are known to be fluorescent, and this compound is expected to exhibit photoluminescence. This phenomenon involves the molecule absorbing a photon (excitation) and then emitting a photon of lower energy (longer wavelength) as it returns to its ground electronic state.

Key parameters in photoluminescence characterization include:

Excitation and Emission Wavelengths: The specific wavelengths at which the compound shows maximum absorption and emission.

Stokes Shift: The difference in wavelength (or energy) between the excitation and emission maxima. A large Stokes shift is often observed in molecules that undergo a significant change in geometry or charge distribution upon excitation. mdpi.com

Quantum Yield: A measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

Solvatochromism: The change in absorption or emission color with varying solvent polarity. This effect is common in molecules with a donor-π-acceptor structure and is indicative of intramolecular charge transfer (ICT) upon excitation. mdpi.com The methoxy group (donor) and the nitrogen-containing quinoline ring (acceptor) could potentially induce such behavior in this compound. mdpi.com

Comprehensive Elemental and Thermogravimetric Analysis

Elemental and thermogravimetric analyses are fundamental techniques that provide data on the elemental composition and thermal stability of a compound, respectively.

Elemental analysis determines the mass percentage of each element in the compound. For this compound, the theoretical elemental composition is calculated from its molecular formula, C₁₁H₁₀BrNO. Experimental values obtained from combustion analysis must align closely with these theoretical percentages to verify the empirical formula and the sample's purity.

Table 2: Theoretical Elemental Composition of this compound This table details the calculated percentage by mass of each element in the compound, which is used to verify its empirical formula through experimental analysis.

| Element | Symbol | Atomic Weight | Percentage by Mass (%) |

| Carbon | C | 12.011 | 52.41 |

| Hydrogen | H | 1.008 | 4.00 |

| Bromine | Br | 79.904 | 31.70 |

| Nitrogen | N | 14.007 | 5.56 |

| Oxygen | O | 15.999 | 6.35 |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on the compound's thermal stability, decomposition temperature, and the presence of any residual solvents or water. A TGA curve would show a stable horizontal baseline up to the temperature at which decomposition begins, followed by one or more steps corresponding to mass loss as the molecule breaks down.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a important tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Studies on similar substituted quinolines, such as 2-chloro-3-methylquinoline (B1584123) and 6-chloroquinoline, have demonstrated that DFT methods, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, can accurately predict geometric parameters. researchgate.net For 7-Bromo-2-methoxy-4-methylquinoline, the optimized geometry would reveal a nearly planar quinoline (B57606) ring system, with the methoxy (B1213986) and methyl groups introducing specific conformational preferences. The planarity of the quinoline core is a crucial factor influencing its electronic properties and potential for intermolecular interactions.

Table 1: Predicted Geometrical Parameters for a Substituted Quinoline Core (Illustrative) This table presents illustrative data based on DFT calculations of similar quinoline derivatives and is intended to represent the type of information obtained from geometry optimization.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C2-N1 | 1.31 |

| C4-C10 | 1.42 | |

| C7-Br | 1.90 | |

| C2-O | 1.36 | |

| O-CH3 | 1.43 | |

| Bond Angle (°) | N1-C2-C3 | 122.5 |

| C3-C4-C10 | 119.8 | |

| C6-C7-Br | 119.5 | |

| C2-O-CH3 | 117.0 |

Conformational analysis would further explore the rotational barriers around the C2-O bond of the methoxy group to identify the most stable conformer, which is essential for understanding its reactivity and interactions.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are instrumental in predicting these vibrational frequencies and aiding in the assignment of experimental spectral bands.

For this compound, a full vibrational analysis would involve calculating the harmonic frequencies of all 3N-6 fundamental vibrational modes (where N is the number of atoms). These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, providing a strong correlation with experimental spectra. researchgate.net

Table 2: Predicted Vibrational Frequencies and Assignments for a Substituted Quinoline (Illustrative) This table provides an example of predicted vibrational frequencies and their assignments based on DFT studies of related quinoline derivatives.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C-H) methyl | 2980-2870 | Methyl C-H stretching |

| ν(C=N) | ~1620 | Quinoline ring C=N stretching |

| ν(C=C) | 1600-1450 | Quinoline ring C=C stretching |

| δ(C-H) | 1450-1300 | C-H in-plane bending |

| ν(C-O) | ~1250 | Methoxy C-O stretching |

| ν(C-Br) | ~650 | C-Br stretching |

The analysis of the vibrational spectra can confirm the presence of key functional groups and provide insights into the intramolecular interactions within the molecule. For instance, the positions of the C-Br, C-O, and methyl group vibrations are sensitive to the electronic environment of the quinoline ring. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

For this compound, DFT calculations can map the electron density distribution of the HOMO and LUMO. It is expected that the HOMO would be localized primarily on the electron-rich quinoline ring and the methoxy group, while the LUMO might be distributed over the entire aromatic system, with potential contributions from the bromine atom.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 3: Calculated Electronic Properties for a Substituted Quinoline (Illustrative) This table illustrates the type of electronic property data obtained from HOMO-LUMO analysis of similar quinoline derivatives.

| Property | Symbol | Formula | Predicted Value (eV) |

| HOMO Energy | E_HOMO | - | -6.5 |

| LUMO Energy | E_LUMO | - | -1.5 |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 5.0 |

| Electronegativity | χ | -(E_HOMO + E_LUMO)/2 | 4.0 |

| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 | 2.5 |

These theoretical calculations are invaluable for understanding the electronic behavior of this compound and predicting its reactivity in chemical reactions.

The distribution of electron density within a molecule can be visualized using Molecular Electrostatic Potential (MEP) maps. These maps highlight the regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the MEP would likely show a negative potential around the nitrogen atom and the oxygen of the methoxy group, making them potential sites for protonation or coordination to metal ions.

The electron affinity, which is the energy released when an electron is added to a neutral atom or molecule to form a negative ion, can also be calculated using DFT. This parameter provides further insight into the molecule's ability to accept electrons and participate in charge-transfer interactions, which are often crucial for biological activity. The presence of the electron-withdrawing bromine atom is expected to influence the electron affinity of the quinoline system. nih.gov

Molecular Docking and Simulation Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to understand the interactions between a potential drug molecule and its biological target.

Quinoline derivatives have been shown to exhibit a wide range of biological activities, including anticancer properties. researchgate.netnih.govscirp.orgnih.gov Molecular docking studies can be employed to investigate the potential of this compound to interact with various cancer-related protein targets, such as tyrosine kinases, topoisomerases, or other enzymes involved in cell proliferation and survival.

In a typical molecular docking study, the 3D structure of the target protein is obtained from a protein data bank, and the ligand (this compound) is docked into the active site of the protein. The docking algorithm then predicts the most favorable binding poses and calculates a docking score, which is an estimate of the binding affinity.

Table 4: Illustrative Molecular Docking Results of a Quinoline Derivative with a Cancer Target Protein This table provides an example of the type of data generated from a molecular docking study, showing the binding energy and key interacting residues.

| Protein Target | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

| Tyrosine Kinase | -8.5 | Lys745, Met793 | Hydrogen Bond, Hydrophobic |

| Topoisomerase II | -7.9 | Arg485, Asp555 | Ionic Interaction, Pi-Alkyl |

| VEGFR2 | -9.1 | Cys919, Asp1046 | Hydrogen Bond, Pi-Sulfur |

The analysis of the docking poses can reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site. For this compound, the bromine atom could participate in halogen bonding, while the methoxy group and the quinoline nitrogen could act as hydrogen bond acceptors. These interactions are critical for the stability of the ligand-receptor complex and can provide a rationale for the molecule's potential biological activity. nih.gov Further molecular dynamics simulations can then be used to study the stability of the predicted ligand-protein complex over time.

Prediction of Binding Affinities and Orientations

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the principles of this computational technique are well-established for quinoline derivatives. Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a binding energy or score. nih.govnih.gov For instance, in studies of other quinoline derivatives, molecular docking has been successfully used to predict binding affinities to various biological targets, including enzymes and receptors implicated in cancer and infectious diseases. nih.govresearchgate.net

The process involves generating a three-dimensional model of this compound and docking it into the active site of a target protein. The scoring functions then calculate the binding energy based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. For example, studies on similar quinazoline (B50416) derivatives have shown that the binding energy can be a key indicator of biological activity, with lower binding energies suggesting a more stable and potent interaction. researchgate.net The predicted binding orientation can reveal key interactions between the ligand and amino acid residues in the target's active site, providing a structural basis for its potential mechanism of action.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Identification of Key Structural Determinants for Biological Activity

Structure-Activity Relationship (SAR) studies on quinoline derivatives have highlighted the importance of substituent patterns on the quinoline ring for biological activity. The presence and position of the bromo and methoxy groups in this compound are expected to be critical determinants of its activity. For instance, studies on other heterocyclic compounds have shown that methoxy groups can significantly influence cytotoxic activities. researchgate.net The position of the methoxy group can modulate the compound's interaction with biological targets and its physicochemical properties. researchgate.net

In related quinoline analogs, the substitution of a bromine atom, an electron-withdrawing group, has been shown to increase biological activity in some cases. nih.gov The methyl group at the 4-position can also influence the molecule's conformation and interaction with target sites. The interplay between the electron-withdrawing bromo group, the electron-donating methoxy group, and the methyl group likely creates a unique electronic and steric profile that dictates the compound's biological effects.

Predictive Modeling for Rational Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For quinoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to build predictive models. nih.gov These models can identify the key steric, electrostatic, and hydrophobic features of the molecules that are important for their activity.

While a specific QSAR model for this compound is not available, models developed for other substituted quinolines can provide valuable insights for the rational design of its analogs. researchgate.netnih.gov By understanding the favorable and unfavorable regions around the quinoline scaffold, as identified by QSAR models, medicinal chemists can propose modifications to the structure of this compound to enhance its activity or selectivity. For example, if a QSAR model for a related series of compounds indicates that a bulky substituent is favored at a particular position, this information can be used to design new analogs of this compound with potentially improved properties.

Mechanistic Insights from Computational Calculations

Computational calculations can offer profound mechanistic insights into how a molecule like this compound might exert its biological effects at a molecular level. While direct computational studies on this specific compound are limited, the broader literature on quinoline derivatives provides a framework for potential mechanisms. For example, computational studies on other quinoline-based compounds have explored their interactions with DNA and key enzymes involved in cellular processes. nih.gov

Molecular dynamics simulations, another computational tool, could be employed to study the dynamic behavior of this compound when bound to a biological target. nih.gov These simulations can reveal how the compound affects the protein's conformation and dynamics, providing a more detailed picture of its mechanism of action. Furthermore, quantum mechanical calculations could be used to investigate the electronic properties of the molecule, such as its molecular orbital energies and electrostatic potential, which can be crucial for its reactivity and interaction with biological macromolecules.

No Specific Research Data Found for "this compound"

Following a comprehensive review of scientific literature and databases, there is currently no specific preclinical research data available for the chemical compound This compound corresponding to the detailed biological activities requested.

Searches for in vitro studies on cancer cell proliferation, mechanisms of apoptosis, cell cycle modulation, impact on tumor vasculature, and specific molecular targeting through protein kinase or tubulin inhibition for this particular compound did not yield any direct research findings. While the broader class of quinoline derivatives has been a subject of extensive anti-cancer research, demonstrating a range of activities including kinase and tubulin inhibition, these findings are associated with structurally distinct analogs. The available information does not provide specific data points or detailed mechanistic studies for this compound itself.

One commercial supplier lists the compound as an intermediate, potentially for use in the synthesis of other biologically active molecules such as kinase inhibitors. evitachem.com However, this does not constitute research into its own biological activity.

Due to the absence of specific scientific studies on this compound, it is not possible to provide a detailed article on its biological activity and mechanistic research in oncology as outlined.

Biological Activity and Mechanistic Research Pre Clinical Studies

Anti-Cancer Research and Molecular Oncology

Targeting Specific Oncogenic Pathways and Molecular Targets

Topoisomerase Inhibition

No specific studies demonstrating or evaluating the topoisomerase inhibitory activity of 7-Bromo-2-methoxy-4-methylquinoline were identified. Research on quinoline (B57606) derivatives as topoisomerase inhibitors has been published, but these studies focus on different structural analogues. For instance, novel pyrazolo[4,3-f]quinoline derivatives have been synthesized and evaluated for their ability to inhibit topoisomerase I and IIα. nih.gov Similarly, other research has focused on developing novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov However, these findings cannot be directly extrapolated to this compound.

Bromodomain and Extra-Terminal (BET) Protein Inhibition

There is no available data to suggest that this compound acts as a Bromodomain and Extra-Terminal (BET) protein inhibitor. While complex molecules incorporating a quinoline moiety have been investigated as BET inhibitors, these are structurally distinct from the specified compound. nih.govnih.gov The development of BET inhibitors is an active area of research, but the focus has been on other chemical scaffolds. google.com

Anti-Infective Research

The anti-infective properties of the quinoline core are well-established, forming the basis for several clinically used drugs. nih.gov However, specific data for this compound is sparse.

Anti-Malarial Efficacy and Mode of Action (e.g., Heme Polymerization Inhibition)

No studies were found that specifically investigate the anti-malarial efficacy or the heme polymerization inhibition mechanism of this compound. The 7-chloroquinoline (B30040) scaffold is famously associated with antimalarial drugs like chloroquine, which are known to interfere with heme detoxification in the malaria parasite. mdpi.comnih.gov However, the influence of a 7-bromo and a 2-methoxy-4-methyl substitution pattern on this activity has not been reported in the available literature.

Anti-Bacterial Activity Spectrum and Mechanisms of Action

While quinolones are a major class of antibacterial agents, there is no specific information detailing the antibacterial activity spectrum or mechanism of action for this compound. Research in this area has concentrated on other quinoline derivatives, such as 7-[4-(5-aryl-1,3,4-oxadiazole-2-yl)piperazinyl] quinolones and other novel 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety. mdpi.comnih.gov

Anti-Fungal Properties

Limited information is available regarding the antifungal properties of closely related compounds. A study on a compound referred to as "bromoquinol," a brominated 8-hydroxyquinoline, showed broad-spectrum antifungal activity. bohrium.com Additionally, research has been conducted on the antifungal activity of 5- and 7-substituted 2-methyl-8-quinolinols. nih.gov Other structurally different quinoline derivatives, such as pyrrolo[1,2-a]quinolines and 7-chloroquinolin-4-yl arylhydrazones, have also been investigated for antifungal properties. mdpi.comresearchgate.netresearchgate.net However, no specific antifungal data for this compound is available.

Anti-Protozoal Activity

No studies were identified that evaluated the anti-protozoal activity of this compound. The broader class of quinolines has been a source of compounds with anti-protozoal activity, but the published research focuses on other derivatives. nih.gov

Anti-Viral Activity against Specific Pathogens (e.g., HIV-1, Flaviviridae, HCV)

There is currently a lack of specific preclinical research evaluating the anti-viral activity of this compound against pathogens such as HIV-1, members of the Flaviviridae family (which includes Hepatitis C virus, HCV), or other viruses.

However, the broader class of quinoline compounds has been a significant area of interest in antiviral drug discovery. For instance, the 7-chloroquinoline moiety is a well-known pharmacophore in antimalarial drugs like chloroquine, which has also been investigated for antiviral properties. mdpi.com Molecular hybridization strategies that combine quinoline rings with other pharmacologically active structures, such as 1,2,3-triazoles, have been employed to develop novel agents with potential antiviral activity. mdpi.com Such hybrid molecules are being explored for a range of applications, demonstrating the versatility of the quinoline scaffold in the search for new antiviral therapies. mdpi.com Despite this general interest, specific data on this compound's efficacy or mechanism of action against HIV-1, HCV, or other flaviviruses has not been reported in the available scientific literature.

Other Pharmacological Research Areas

Anti-Inflammatory Effects

Direct studies on the anti-inflammatory properties of this compound are not present in the current body of scientific literature. Nevertheless, the quinoline core is recognized for its potential anti-inflammatory effects. Research into other quinoline derivatives has shown that these compounds can exhibit anti-inflammatory activity, sometimes comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The proposed mechanisms often involve the inhibition of key inflammatory enzymes. For example, some 7-chloroquinoline hydrazone derivatives have been explored for their anti-inflammatory potential. nih.gov Similarly, other complex heterocyclic compounds containing a methoxy (B1213986) group have demonstrated potent anti-inflammatory activity both in vitro and in vivo, though these are structurally distinct from this compound. nih.gov

Neuroprotective Potential and Related Neurobiological Studies

No preclinical studies specifically investigating the neuroprotective potential or related neurobiological effects of this compound have been identified. Research into the neuropharmacology of quinoline derivatives is an active field, but data pertaining to this specific compound is absent.

Anticonvulsant Properties

There is no available research data on the anticonvulsant properties of this compound. The scientific community has investigated other heterocyclic systems, such as quinazolinones, for anticonvulsant activity, with some derivatives showing promise in preclinical models. researchgate.netnih.gov Additionally, certain 7-chloroquinoline hydrazones have been screened for anticonvulsant effects. nih.gov However, these findings relate to different chemical classes and cannot be directly extrapolated to this compound.

Antioxidant Mechanisms and Radical Scavenging Activity

Specific investigations into the antioxidant mechanisms or radical scavenging activity of this compound are not found in the available literature. Research on other quinoline derivatives, such as certain quinoline-4-carboxylic acids, has shown that the quinoline structure can contribute to antioxidant activity. ui.ac.id For example, studies on 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid demonstrated their ability to act as antioxidants, with the presence of an additional aromatic ring enhancing this effect. ui.ac.id Separately, studies on bromophenol derivatives, which are structurally different from quinolines, have also highlighted their potential as antioxidants. nih.govmdpi.com However, direct evidence for the antioxidant capacity of this compound is lacking.

Anthelmintic Activity

No preclinical research or data regarding the potential anthelmintic activity of this compound could be identified from available sources.

In Vivo Pre-clinical Efficacy Studies in Animal Models

Extensive searches of publicly available scientific literature and databases have yielded no specific data regarding the in vivo pre-clinical efficacy of this compound in animal models. The following subsections detail the specific areas where information was sought but not found.

Efficacy in Tumor Xenograft Models

There is currently no available research detailing the evaluation of this compound in tumor xenograft models. Studies of this nature are crucial for determining the potential anti-cancer activity of a compound in a living organism, providing insights into its ability to inhibit tumor growth. Such studies typically involve the implantation of human cancer cells into immunocompromised mice, followed by treatment with the test compound to observe effects on tumor volume and progression. The absence of this data indicates that the anti-tumor efficacy of this specific compound has not been reported in the scientific literature.

Pharmacokinetic and Pharmacodynamic Characterization in Pre-clinical Species (e.g., Microsomal Stability, Oral Bioavailability in Rodents)

No information is available regarding the pharmacokinetic and pharmacodynamic properties of this compound in any pre-clinical species. Pharmacokinetic studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) by an organism. Key parameters that are typically assessed include:

Microsomal Stability: This in vitro assay predicts the metabolic stability of a compound in the liver.

Oral Bioavailability: This measures the fraction of an orally administered dose that reaches systemic circulation.

Without this data, the potential of this compound as a therapeutic agent cannot be adequately assessed, as its ability to reach and remain at a target site in the body at effective concentrations is unknown.

Applications as Chemical Probes for Biological Systems

There is no published research on the use of this compound as a chemical probe for biological systems. Chemical probes are small molecules used to study and manipulate biological processes and are characterized by their high potency, selectivity, and known mechanism of action. The lack of information in this area suggests that this compound has not been developed or utilized for such purposes.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives has traditionally involved methods that can be harsh, time-consuming, and environmentally taxing, often requiring hazardous solvents and expensive catalysts. acs.org Future research is increasingly focused on developing "green" and sustainable synthetic protocols. These modern approaches prioritize efficiency, safety, and minimal environmental impact.

Key areas of development include:

Nanocatalyzed Reactions: The use of nanobased catalysts is a promising alternative to conventional methods. acs.org For instance, magnetic nanoparticles can be functionalized to act as recoverable and reusable catalysts, simplifying product purification and reducing waste. nih.gov These catalysts have been successfully employed in the multi-component synthesis of various quinoline derivatives, achieving high yields under solvent-free conditions or in environmentally benign solvents like choline (B1196258) azide. nih.gov

Microwave-Assisted Synthesis: Microwave induction has been shown to be an effective method for accelerating the synthesis of quinoline analogues, offering a faster and more energy-efficient alternative to conventional heating. nih.gov

These innovative synthetic strategies are crucial for producing 7-Bromo-2-methoxy-4-methylquinoline and its derivatives in a more cost-effective and environmentally responsible manner, which is essential for large-scale production and further research.

Advanced Structure-Based Drug Design and Optimization

Structure-based drug design is a powerful methodology for developing potent and selective inhibitors by leveraging detailed knowledge of the three-dimensional structure of the biological target. For derivatives of this compound, this approach is critical for optimizing their therapeutic properties.

Future optimization efforts will likely involve:

Targeting Specific Pockets: In the context of kinase inhibition, for example, modifications are designed to target specific hydrophobic pockets within the enzyme's binding site, such as the "WPF" pocket in BET bromodomains. nih.govacs.org By adding or modifying substituents on the quinoline core, researchers can enhance binding affinity and selectivity.

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are essential to understand how different functional groups at various positions on the quinoline ring affect biological activity. For example, research on 4-anilinoquinolines has shown that the position and nature of substituents (e.g., methoxy (B1213986), chloro, bromo) dramatically influence potency and selectivity against kinases like Cyclin G Associated Kinase (GAK). nih.gov The presence of a methoxy group at position-2 of the quinoline scaffold has been noted to enhance the activity of certain hybrid molecules. rsc.org

Computational Modeling: Molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting how modifications to the lead compound will affect its binding to a target protein. amazonaws.comresearchgate.net These computational methods allow for the in silico screening of virtual libraries of derivatives, prioritizing the most promising candidates for synthesis and biological testing. amazonaws.com

Through these iterative cycles of design, synthesis, and testing, novel analogues of this compound can be developed with improved potency, selectivity, and pharmacokinetic profiles.

Deeper Elucidation of Molecular Mechanisms of Action

While the quinoline scaffold is associated with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory effects, the precise molecular mechanisms of action for many derivatives are not fully understood. rsc.orgnih.gov Future research must focus on identifying and validating the specific molecular targets of this compound and its analogues.

Key research avenues include:

Target Identification: Identifying the direct binding partners of the compound within the cell is a primary goal. Techniques such as affinity chromatography and proteomics can be used to isolate and identify proteins that interact with the quinoline derivative.

Pathway Analysis: Once a target is identified, further studies are needed to understand how modulating that target's activity affects downstream cellular signaling pathways. For example, if the compound inhibits a specific kinase, researchers would investigate the phosphorylation status of that kinase's known substrates.

Cellular Assays: A battery of cell-based assays can reveal the compound's effects on fundamental cellular processes. For instance, studies on 7-chloroquinoline (B30040) hydrazones have demonstrated their ability to inhibit the growth of various cancer cell lines, suggesting interference with cell proliferation pathways. nih.gov Similarly, quinoline derivatives have been identified as potent inhibitors of Cyclin G Associated Kinase (GAK), a key regulator of cellular trafficking. nih.gov

A thorough understanding of the molecular mechanism is crucial for rational drug development, predicting potential side effects, and identifying patient populations most likely to respond to treatment.

Integration of High-Throughput Screening and Artificial Intelligence in Compound Discovery

The discovery of new therapeutic agents is a complex process that can be significantly accelerated by modern technologies. nih.gov The integration of high-throughput screening (HTS) and artificial intelligence (AI) offers a powerful paradigm for exploring the chemical space around the this compound scaffold.

High-Throughput Screening (HTS): HTS allows for the rapid testing of hundreds of thousands of compounds for their ability to modulate a specific biological target. nih.govnih.gov By creating large, diverse libraries of quinoline derivatives, HTS can quickly identify initial "hits" with desired activity. Microdroplet reaction platforms combined with mass spectrometry are emerging as a method to achieve high-throughput screening of optimal reaction conditions for generating such libraries. nih.gov

Artificial Intelligence (AI) and Machine Learning: AI algorithms can be trained on existing SAR data to build predictive models. These models can then be used to perform in silico screening of vast virtual libraries of compounds, far larger than what can be tested physically. nih.gov This approach helps to prioritize which derivatives of this compound are most likely to be active, saving significant time and resources. AI can also aid in designing compounds with desirable pharmacokinetic properties.

The synergy between the massive data generation of HTS and the predictive power of AI can dramatically enhance the efficiency and success rate of discovering new drug candidates based on the quinoline structure.

Pre-clinical Development and Target Validation for Therapeutic Innovation

Once a promising lead compound based on the this compound scaffold is identified and optimized, it must undergo rigorous pre-clinical evaluation to assess its therapeutic potential and validate its biological target.

The pre-clinical development pipeline involves:

In Vitro Efficacy Testing: The compound's activity is confirmed across a broad panel of relevant models, such as the NCI-60 panel of human cancer cell lines, which has been used to evaluate other quinoline derivatives. nih.gov These tests establish the compound's potency and spectrum of activity.

In Vivo Animal Models: Efficacy is then tested in animal models of human disease. For example, orally administered BET bromodomain inhibitors containing a quinoline moiety have demonstrated significant antitumor activity in mouse xenograft models of leukemia and breast cancer. nih.gov These studies provide crucial information on whether the compound can achieve a therapeutic effect in a living organism.

Target Validation: A critical aspect of pre-clinical development is confirming that the compound's therapeutic effect is indeed due to its interaction with the intended molecular target. This can be achieved through genetic techniques (e.g., knocking down the target gene and observing if it mimics the drug's effect) and by developing biomarker assays that can measure target engagement in treated animals.

Successful completion of these pre-clinical stages provides the necessary evidence to support advancing the compound into clinical trials for therapeutic innovation.

Q & A

Q. What are the standard synthetic routes for 7-Bromo-2-methoxy-4-methylquinoline, and how do reaction conditions influence yield?

The synthesis typically involves bromination of a pre-functionalized quinoline core. For example, bromination of 2-methoxy-4-methylquinoline using reagents like N-bromosuccinimide (NBS) or bromine in solvents such as dichloromethane or chloroform under controlled temperatures (0–25°C). Yield optimization requires precise stoichiometry, inert atmospheres (e.g., N₂), and monitoring reaction progress via TLC or HPLC. Side reactions like over-bromination are minimized by slow reagent addition .

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what key signatures confirm its structure?

- ¹H/¹³C NMR : Methoxy (-OCH₃) protons appear as a singlet near δ 3.8–4.0 ppm; methyl (-CH₃) groups resonate at δ 2.5–2.7 ppm. Aromatic protons adjacent to bromine show deshielding (δ 7.5–8.5 ppm).

- Mass Spectrometry : Molecular ion peak [M⁺] at m/z 252 (C₁₁H₁₀BrNO⁺) with isotopic patterns confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- IR Spectroscopy : C-Br stretch near 550–650 cm⁻¹ and C-O (methoxy) at ~1250 cm⁻¹ .

Q. What are the primary chemical reactions feasible with this compound?

- Nucleophilic Aromatic Substitution (SNAr) : Bromine at position 7 is susceptible to substitution with amines or thiols under catalytic Pd/Cu conditions.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄/K₃PO₄ in dioxane for biaryl derivatives.

- Demethylation : Methoxy groups can be cleaved with BBr₃ to yield hydroxyl derivatives for further functionalization .

Q. How does the substitution pattern influence the compound’s reactivity compared to analogs like 6-Bromo-2-chloro-4-methylquinoline?

The methoxy group at position 2 acts as an electron-donating group, activating the quinoline ring for electrophilic substitution at position 5 or 7. In contrast, chloro substituents (e.g., in 6-Bromo-2-chloro analogs) deactivate the ring, directing reactions to meta positions. Steric hindrance from the methyl group at position 4 further modulates reactivity .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

Column chromatography using silica gel with hexane/ethyl acetate (gradient elution) effectively separates the product from byproducts like di-brominated species. Recrystallization in ethanol/water mixtures enhances purity (>95%) .

Advanced Research Questions

Q. How can regioselectivity challenges in nucleophilic substitution be addressed for derivatives of this compound?

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in enzyme inhibition data (e.g., IC₅₀ variations) may arise from assay conditions (pH, co-solvents) or substituent positioning. Validate findings using:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace Br with Cl or CF₃) and compare activity against control compounds.

- Molecular Docking : Predict binding modes to targets like topoisomerases or kinases to rationalize experimental results .

Q. How can multi-step syntheses of derivatives be optimized to minimize side products?

- Sequential Protection/Deprotection : Use temporary protecting groups (e.g., acetyl for -OH) during bromination or coupling steps.

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing decomposition.

- In-Situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediates, enabling rapid adjustments .

Q. What mechanistic insights explain the compound’s role in enzyme inhibition studies?

The bromine atom and methoxy group create a hydrophobic pocket-binding motif, enabling interactions with catalytic residues (e.g., in kinases). Density Functional Theory (DFT) calculations suggest charge transfer from the quinoline ring to enzyme active sites, disrupting substrate binding .

Q. How do computational methods aid in predicting the reactivity of this compound in novel reactions?

- Frontier Molecular Orbital (FMO) Analysis : Identifies nucleophilic/electrophilic sites (e.g., HOMO localization at position 5).

- Transition State Modeling : Predicts activation barriers for SNAr or cross-coupling reactions using software like Gaussian or ORCA.

- Machine Learning : Trains models on existing quinoline reaction datasets to forecast optimal conditions .

Notes

- Methodological Rigor : Always validate synthetic routes with control experiments (e.g., omitting catalysts) to confirm mechanistic pathways.

- Data Reproducibility : Cross-reference spectral data with PubChem or ECHEMI entries (e.g., CAS 1189107-60-5) to ensure consistency .

- Ethical Compliance : Adhere to institutional guidelines for handling brominated compounds, which may require specialized waste disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。